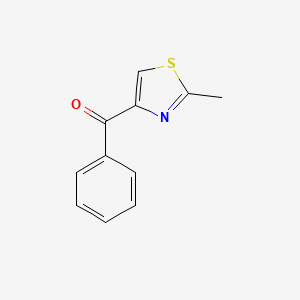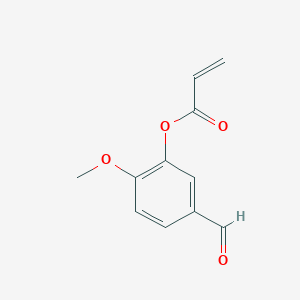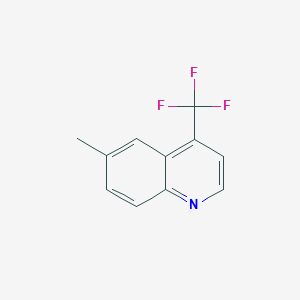![molecular formula C21H23N3OS B12593109 N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C21H23N3OS It is known for its unique structural features, which include a quinazoline ring system and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline ring is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or sulfide reacts with a halogenated quinazoline derivative.
Attachment of the Butyl Group: The butyl group is attached through alkylation reactions, often using butyl halides in the presence of a base.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]thio}acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfonyl}acetamide: Contains a sulfonyl group, which may alter its reactivity and biological activity.
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]oxy}acetamide: Features an ether linkage, potentially affecting its chemical properties and applications.
Uniqueness
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This compound’s specific structural features make it a valuable target for further research and development in various scientific fields.
属性
分子式 |
C21H23N3OS |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-3-4-13-22-19(25)14-26-21-17-7-5-6-8-18(17)23-20(24-21)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
InChI 键 |
RWXRCMADLVAFJX-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)

propanedinitrile](/img/structure/B12593072.png)
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)


![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)

